molecular formula C7H18ClNO B13457061 (2R)-1-(tert-butoxy)propan-2-amine hydrochloride CAS No. 2866253-63-4

(2R)-1-(tert-butoxy)propan-2-amine hydrochloride

Cat. No.: B13457061
CAS No.: 2866253-63-4
M. Wt: 167.68 g/mol
InChI Key: XHRWXLBKSMLJQH-FYZOBXCZSA-N
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Description

(2R)-1-(tert-butoxy)propan-2-amine hydrochloride is an organic compound that features a tert-butoxy group attached to a propan-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(tert-butoxy)propan-2-amine hydrochloride typically involves the reaction of a suitable amine precursor with tert-butyl alcohol under acidic conditions. The reaction is often catalyzed by a strong acid such as hydrochloric acid to facilitate the formation of the hydrochloride salt. The reaction conditions generally include controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as distillation, crystallization, and purification to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-(tert-butoxy)propan-2-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amine derivatives.

Scientific Research Applications

(2R)-1-(tert-butoxy)propan-2-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2R)-1-(tert-butoxy)propan-2-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The tert-butoxy group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include enzymatic catalysis or receptor-mediated signaling.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-1-(tert-butoxy)propan-2-amine
  • (2R)-1-(tert-butoxy)propan-2-ol
  • (2R)-1-(tert-butoxy)propan-2-thiol

Uniqueness

(2R)-1-(tert-butoxy)propan-2-amine hydrochloride is unique due to its specific structural configuration and the presence of the hydrochloride salt, which can enhance its solubility and stability in various solvents. This makes it particularly useful in applications where these properties are advantageous.

Properties

CAS No.

2866253-63-4

Molecular Formula

C7H18ClNO

Molecular Weight

167.68 g/mol

IUPAC Name

(2R)-1-[(2-methylpropan-2-yl)oxy]propan-2-amine;hydrochloride

InChI

InChI=1S/C7H17NO.ClH/c1-6(8)5-9-7(2,3)4;/h6H,5,8H2,1-4H3;1H/t6-;/m1./s1

InChI Key

XHRWXLBKSMLJQH-FYZOBXCZSA-N

Isomeric SMILES

C[C@H](COC(C)(C)C)N.Cl

Canonical SMILES

CC(COC(C)(C)C)N.Cl

Origin of Product

United States

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